molecular formula C21H28N2O3 B5537726 N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide

N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide

Cat. No. B5537726
M. Wt: 356.5 g/mol
InChI Key: PPTNDHWHOSRZCH-RTBURBONSA-N
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Description

N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide is a useful research compound. Its molecular formula is C21H28N2O3 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.20999276 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Intermediate Production

  • Abstract : The compound is useful as an intermediate product for the production of pharmaceutically effective 4-hydroxypyrrolidin-2-1-yl acetamide. The research elaborates on the processes for producing both the intermediate and the active substance (Fort, 2002).

Salt Formation and Use in Pharmaceuticals

  • Abstract : This research discusses the creation of a salt or solvate form of the compound, highlighting its utility in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

Pseudodipeptide Conformation Analysis

  • Abstract : The study focuses on the global extended conformation of the pseudodipeptide related to the compound. It provides insights into intramolecular interactions and hydrogen bonding, crucial for understanding its chemical behavior (Corbier et al., 2000).

Light Harvesting Efficiency in Solar Cells

  • Abstract : This research explores the potential of benzothiazolinone acetamide analogs, related to the compound , in photovoltaic applications. The compounds demonstrate good light harvesting efficiency and are promising as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).

Synthesis of Anticancer Analogs

  • Abstract : The compound is used in synthesizing analogs with significant anticancer activity. The study details a complex synthesis process, highlighting the compound's relevance in developing new cancer treatments (Su et al., 1986).

Role in Acylation Reactions

  • Abstract : This paper discusses the use of N-acyl lactams, related to the compound, in acylation reactions to produce various amides. This is crucial in organic synthesis and pharmaceutical manufacturing (Tani et al., 1964).

Dual Inhibition in Antitumor Agents

  • Abstract : This study elaborates on a compound closely related to the query compound, designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase. Its synthesis and effectiveness as an antitumor agent are discussed in detail (Gangjee et al., 2000).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at how it interacts with biological molecules, its effects on cells or organisms, and any potential uses in medicine .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential uses in various fields (such as medicine or materials science), and any improvements that could be made to its synthesis .

properties

IUPAC Name

N-[(3S,4R)-1-[4-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]-4-propylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-5-6-18-13-23(14-19(18)22-15(2)24)20(25)17-9-7-16(8-10-17)11-12-21(3,4)26/h7-10,18-19,26H,5-6,13-14H2,1-4H3,(H,22,24)/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTNDHWHOSRZCH-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)C2=CC=C(C=C2)C#CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC=C(C=C2)C#CC(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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